Relative DNA Binding Potency in Mouse Skin
In a direct head-to-head in vivo study, the relative DNA binding potency of DB[a,h]P in mouse skin was measured and compared to four other PAHs using 32P-postlabeling. The relative potency order was established as DB[a,l]P > B[a]P > DB[a,h]P > DB[a,i]P > DB[a,e]P, placing DB[a,h]P in the middle of this high-potency group [1]. This indicates that DB[a,h]P is a more potent DNA-damaging agent than its close isomers DB[a,i]P and DB[a,e]P.
| Evidence Dimension | Relative DNA Binding Potency in Mouse Skin (in vivo) |
|---|---|
| Target Compound Data | Ranked 3rd of 5 compounds |
| Comparator Or Baseline | DB[a,l]P (1st) > B[a]P (2nd) > DB[a,h]P (3rd) > DB[a,i]P (4th) > DB[a,e]P (5th) |
| Quantified Difference | DB[a,h]P exhibits higher DNA binding than DB[a,i]P and DB[a,e]P; lower than DB[a,l]P and B[a]P. |
| Conditions | Topical application to skin of male Parkes mice; DNA adducts analyzed by 32P-postlabeling. |
Why This Matters
This data directly quantifies the relative genotoxic potential of DB[a,h]P against its closest analogs, justifying its selection for studies on the specific DNA adducts and carcinogenic mechanisms of this distinct isomer.
- [1] Hughes, N. C., & Phillips, D. H. (1990). Covalent binding of dibenzpyrenes and benzo[a]pyrene to DNA: evidence for synergistic and inhibitory interactions when applied in combination to mouse skin. Carcinogenesis, 11(9), 1611-1619. View Source
